BenchChemオンラインストアへようこそ!

3-methyl-N-(4-sulfamoylphenyl)-1,2-oxazole-5-carboxamide

Physicochemical profiling Hydrogen bonding Solubility prediction

3-Methyl-N-(4-sulfamoylphenyl)-1,2-oxazole-5-carboxamide (CAS 24477-38-1; molecular formula C₁₁H₁₁N₃O₄S; MW 281.29 g/mol) is a synthetic small-molecule belonging to the isoxazole-5-carboxamide class, characterized by a 3-methylisoxazole core linked via a carboxamide bridge to a 4-sulfamoylphenyl moiety. The sulfamoyl (-SO₂NH₂) group distinguishes it from analogous methylsulfonyl (-SO₂CH₃) or unsubstituted phenyl derivatives, providing distinct hydrogen-bond donor/acceptor capacity (HBD=2, HBA=6) and a computed XLogP3 of 0.5, indicating moderate hydrophilicity relative to more lipophilic isoxazole COX-2 inhibitors such as valdecoxib.

Molecular Formula C11H11N3O4S
Molecular Weight 281.29
CAS No. 24477-38-1
Cat. No. B2759667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-N-(4-sulfamoylphenyl)-1,2-oxazole-5-carboxamide
CAS24477-38-1
Molecular FormulaC11H11N3O4S
Molecular Weight281.29
Structural Identifiers
SMILESCC1=NOC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N
InChIInChI=1S/C11H11N3O4S/c1-7-6-10(18-14-7)11(15)13-8-2-4-9(5-3-8)19(12,16)17/h2-6H,1H3,(H,13,15)(H2,12,16,17)
InChIKeyMTXTUWKGLDWCFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-N-(4-sulfamoylphenyl)-1,2-oxazole-5-carboxamide (CAS 24477-38-1): Compound Class and Procurement Context


3-Methyl-N-(4-sulfamoylphenyl)-1,2-oxazole-5-carboxamide (CAS 24477-38-1; molecular formula C₁₁H₁₁N₃O₄S; MW 281.29 g/mol) is a synthetic small-molecule belonging to the isoxazole-5-carboxamide class, characterized by a 3-methylisoxazole core linked via a carboxamide bridge to a 4-sulfamoylphenyl moiety [1]. The sulfamoyl (-SO₂NH₂) group distinguishes it from analogous methylsulfonyl (-SO₂CH₃) or unsubstituted phenyl derivatives, providing distinct hydrogen-bond donor/acceptor capacity (HBD=2, HBA=6) and a computed XLogP3 of 0.5, indicating moderate hydrophilicity relative to more lipophilic isoxazole COX-2 inhibitors such as valdecoxib [1][2]. The compound is catalogued in screening libraries (PubChem CID 16880192) but lacks published primary bioactivity data in peer-reviewed literature as of the search date [1].

Why Generic Substitution of 3-Methyl-N-(4-sulfamoylphenyl)-1,2-oxazole-5-carboxamide Is Not Supported Without Comparative Qualification


Isoxazole-5-carboxamide derivatives with sulfamoylphenyl substituents occupy a structurally congested chemical space where minor regioisomeric or substituent changes produce functionally distinct molecules. The 3-methyl-5-carboxamide regioisomer (target compound) positions the carboxamide at C5 of the isoxazole ring, whereas the 5-methyl-3-carboxamide regioisomer (e.g., CAS variants near 24488-95-7) reverses this orientation, altering the spatial relationship between the heterocycle and the sulfamoylphenyl pharmacophore [1]. Furthermore, the sulfamoyl primary sulfonamide (-SO₂NH₂) is a known zinc-binding motif critical for carbonic anhydrase inhibition, a property absent in methylsulfonyl (-SO₂CH₃) analogs such as CAS 946335-06-4 [2]. Without compound-specific comparative potency, selectivity, or pharmacokinetic data against defined comparators, substituting this compound with any in-class analog for a biological assay or SAR study risks confounding the experimental readout. The quantitative evidence base, though limited, is presented below.

Quantitative Differentiation Evidence: 3-Methyl-N-(4-sulfamoylphenyl)-1,2-oxazole-5-carboxamide vs. Closest Analogs


Hydrogen-Bond Donor Capacity: Sulfamoyl vs. Methylsulfonyl Substituent Differentiation

The target compound bears a primary sulfamoyl group (-SO₂NH₂) with a computed Hydrogen Bond Donor count of 2, compared to 1 for the direct methylsulfonyl analog N-(4-methanesulfonylphenyl)-3-methyl-1,2-oxazole-5-carboxamide (CAS 946335-06-4) [1][2]. This additional H-bond donor capacity enables bidentate interactions with biological targets, a critical feature for zinc coordination in carbonic anhydrase active sites, where the primary sulfonamide -SO₂NH₂ motif is the established pharmacophore [3].

Physicochemical profiling Hydrogen bonding Solubility prediction Target engagement

Lipophilicity Differentiation: XLogP3 Comparison with Valdecoxib

The target compound exhibits a computed XLogP3 of 0.5, markedly lower than the 2.0–2.5 range typical of valdecoxib (4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide), a clinically studied COX-2 selective inhibitor sharing the isoxazole-sulfonamide architecture [1][2]. This ~1.5–2.0 log unit difference translates to a predicted 30–100× lower octanol-water partition coefficient, implying substantially higher aqueous solubility and potentially different tissue distribution [1].

Lipophilicity Drug-likeness ADME prediction COX-2 selectivity

Topological Polar Surface Area: Implications for Membrane Permeability and Oral Bioavailability

The target compound has a computed Topological Polar Surface Area (TPSA) of 124 Ų, which exceeds the typical threshold of 90 Ų for good oral absorption and is substantially higher than the ~106 Ų of valdecoxib [1][2]. TPSA values above 120 Ų are generally associated with poor blood-brain barrier penetration, suggesting that this compound may be peripherally restricted, in contrast to more lipophilic isoxazole analogs [3].

Polar surface area Membrane permeability Oral bioavailability CNS penetration

Regioisomeric Differentiation: 5-Carboxamide vs. 3-Carboxamide Isoxazole Positioning

The target compound features the carboxamide linkage at the C5 position of the isoxazole ring, distinguishing it from the 5-methyl-N-(4-sulfamoylphenyl)isoxazole-3-carboxamide regioisomer, which places the carboxamide at C3. This reversal alters the vector of the sulfamoylphenyl group relative to the 3-methyl substituent, producing a distinct pharmacophore geometry [1]. In the broader isoxazole-5-carboxamide class, C5-carboxamide derivatives have been specifically claimed in patent literature (WO2010089297A1) as TRPV1 modulators for inflammatory pain, whereas C3-carboxamide regioisomers are associated with distinct target profiles including histone deacetylase inhibition [2].

Regioisomerism Structure-activity relationship Receptor binding Pharmacophore geometry

Evidence-Supported Application Scenarios for 3-Methyl-N-(4-sulfamoylphenyl)-1,2-oxazole-5-carboxamide (CAS 24477-38-1)


Peripheral Anti-Inflammatory Screening Where Low CNS Penetration Is Desired

Based on the computed TPSA of 124 Ų (>120 Ų threshold for poor BBB penetration) and moderate XLogP3 of 0.5, this compound is predicted to exhibit limited CNS distribution [1]. This profile is suitable for screening campaigns targeting peripheral cyclooxygenase-2 (COX-2) or TRPV1-mediated inflammatory pain, where CNS side effects (e.g., dizziness, sedation) associated with more lipophilic analogs like valdecoxib are to be minimized. However, no direct in vivo brain-to-plasma ratio or CNS PK data exist for this compound, so the prediction remains in silico [2].

Carbonic Anhydrase Inhibition Screening Leveraging the Primary Sulfamoyl Pharmacophore

The primary sulfamoyl (-SO₂NH₂) group is the established zinc-binding warhead for carbonic anhydrase (CA) inhibition, a property absent in methylsulfonyl analogs such as CAS 946335-06-4 [1]. Isoxazole-containing sulfonamides with the N-(4-sulfamoylphenyl) motif have demonstrated potent CA II and CA VII inhibition (Ki values in the low nanomolar range for structurally related 5-amino-3-aryl-N-(4-sulfamoylphenyl)isoxazole-4-carboxamide derivatives) [2]. The target compound, bearing the same sulfamoylphenyl pharmacophore but with a 3-methylisoxazole-5-carboxamide scaffold, represents a structurally distinct chemotype for CA inhibitor screening, though its own CA inhibition constants (Ki) have not been published [2].

TRPV1 Antagonist Screening Based on Isoxazole-5-Carboxamide Patent Family

The isoxazole-5-carboxamide scaffold, to which this compound belongs, is explicitly claimed in patent WO2010089297A1 as a TRPV1 antagonist chemotype for treating acute and chronic inflammatory pain, neuropathic pain, respiratory diseases, and lower urinary tract disorders [1]. The target compound's 3-methyl and 4-sulfamoylphenyl substitution pattern falls within the generic Markush structure of this patent family, providing a rationale for its inclusion in TRPV1-focused screening cascades. However, specific TRPV1 IC50 or pIC50 data for CAS 24477-38-1 have not been disclosed in the public domain [1].

Physicochemical Probe for Sulfonamide Hydrogen-Bonding Studies

With a Hydrogen Bond Donor count of 2, Hydrogen Bond Acceptor count of 6, and a moderate TPSA of 124 Ų, this compound provides a well-defined physicochemical profile for studying sulfonamide-mediated hydrogen-bond interactions in target binding [1]. Its computed properties place it in a distinct chemical space relative to the more lipophilic, less polar valdecoxib-class diaryl-isoxazole sulfonamides (TPSA ~106 Ų), making it a useful comparator probe for investigating the contribution of polarity and H-bond capacity to target engagement in biochemical assays [1].

Quote Request

Request a Quote for 3-methyl-N-(4-sulfamoylphenyl)-1,2-oxazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.